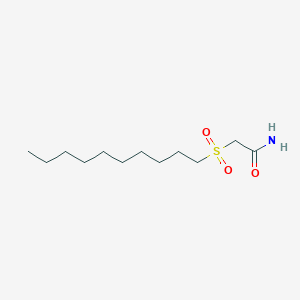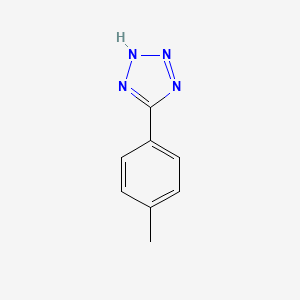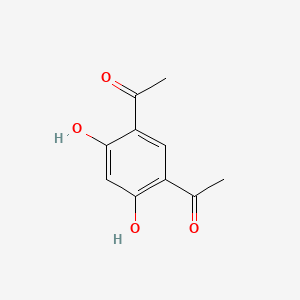
4,6-Diacetylresorcinol
Descripción general
Descripción
4,6-Diacetylresorcinol (DAR) is a small molecule that has a wide range of applications in scientific research. DAR is synthesized by the condensation of two molecules of resorcinol with two molecules of acetic anhydride. This molecule has been used in various fields of research such as biochemistry, physiology, and toxicology. DAR is a useful tool for the study of biochemical and physiological processes, as well as for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
Síntesis Heterocíclica
4,6-Diacetylresorcinol es un material de partida clave para la síntesis de muchos sistemas heterocíclicos orgánicos . Ha sido objeto de interés en las últimas décadas debido a sus diversas aplicaciones en química heterocíclica y analítica .
Síntesis de Complejos de Metales de Transición
this compound se ha utilizado en la síntesis de complejos de metales de transición . Estos complejos se han estudiado en diversas condiciones .
Actividad Farmacológica
this compound y sus complejos metálicos son ampliamente conocidos por poseer una amplia gama de propiedades biológicas y medicinales . Esto lo convierte en un compuesto valioso en el campo de la farmacología .
Preparación a partir de Resorcinol
this compound se puede preparar a partir de resorcinol mediante acetilación con diferentes agentes acetilantes en presencia de ácidos de Lewis . Este proceso conduce a la formación de this compound .
Preparación a partir de Diacetato de Resorcinol
La transposición de Fries del diacetato de resorcinol a this compound se ha estudiado en condiciones térmicas convencionales en presencia de FeCl3 o HCl acuoso . Este proceso también ocurre en presencia de AlCl3 anhidro bajo irradiación de microondas y ultravioleta .
6. Síntesis de 3,5-Dimetilpirazolo [4,3- f ]indazol this compound se ha utilizado en la síntesis de 3,5-Dimetilpirazolo [4,3- f ]indazol . Este compuesto se sintetizó calentando this compound con un exceso de hidrato de hidrazina .
Estas son solo algunas de las muchas aplicaciones de this compound en la investigación científica. Su versatilidad y amplia gama de usos lo convierten en un compuesto valioso en diversos campos de estudio .
Safety and Hazards
Direcciones Futuras
4,6-Diacetylresorcinol and its derivatives have attracted great attention due to their utility as a key starting material for the synthesis of many organic and hybrid organic–inorganic materials. These materials have been used in heterocyclic, analytical, and pharmaceutical chemistry . The synthesized composite based on the formation of Schiff base on silica nanoparticles has been used to remove Pb (II), Cu (II), Co (II), and Ni (II) ions from aqueous solutions with high efficiency .
Mecanismo De Acción
Target of Action
4,6-Diacetylresorcinol is a key starting material for the synthesis of many organic heterocyclic systems . It has been used in the synthesis of transition metal complexes , which are known to possess a broad range of biological and medicinal properties . These complexes can interact with various biological targets, depending on the specific structure of the complex .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of heterocyclic compounds and transition metal complexes . These complexes can coordinate to metal ions through the azomethine N, N-amine and phenolic oxygen atoms . The specific interactions with biological targets will depend on the structure of the resulting complex .
Biochemical Pathways
The biochemical pathways affected by this compound and its derivatives are diverse, as they can be incorporated into a wide range of heterocyclic systems and transition metal complexes . These compounds can interact with various biochemical pathways, potentially leading to a variety of downstream effects .
Result of Action
The molecular and cellular effects of this compound and its derivatives can vary widely, depending on the specific compound and its targets. For example, some transition metal complexes derived from this compound have shown high activity against various bacterial species .
Análisis Bioquímico
Biochemical Properties
4,6-Diacetylresorcinol plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, forming complexes that exhibit diverse biological activities. For instance, this compound can act as a precursor for the synthesis of tridentate ligands, which are essential in the formation of transition metal complexes . These complexes have shown significant antimicrobial and anticancer properties, indicating the compound’s potential in medicinal chemistry .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound and its metal complexes can inhibit the growth of various bacterial strains, suggesting its role in disrupting bacterial cell function . Additionally, its impact on gene expression and cellular metabolism highlights its potential as a therapeutic agent in treating infections and possibly cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms complexes with transition metals, which can inhibit or activate specific enzymes. For example, the Schiff base ligands derived from this compound have been shown to coordinate with metal ions through azomethine nitrogen and phenolic oxygen atoms . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but its degradation products can influence cellular function . Long-term studies in vitro and in vivo have shown that the compound maintains its biological activity over extended periods, although its efficacy may diminish due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may occur, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry . The compound’s interactions with enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions and therapeutic applications .
Propiedades
IUPAC Name |
1-(5-acetyl-2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5(11)7-3-8(6(2)12)10(14)4-9(7)13/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYCQLIOGQPPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175994 | |
| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-85-5 | |
| Record name | 4,6-Diacetylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4,6-Diacetylresorcinol has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol. []
A: this compound has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, UV-Vis, and mass spectrometry. [, , , , , , , ] Researchers have used these techniques to confirm the structure, identify functional groups, and analyze the purity of synthesized compounds.
A: this compound is typically synthesized by acetylating resorcinol using acetic anhydride or acetic acid in the presence of a catalyst like methanesulfonic acid. [] This reaction usually occurs at temperatures between 90-150°C.
A: The Vilsmeier-Haack reaction is crucial for forming various heterocyclic compounds from this compound. [, , , ] For example, reacting this compound with Vilsmeier-Haack reagent produces 4,6-dioxo-4H,6H-pyrano[3,2-g]chromene-3,7-dicarboxaldehyde. This dicarboxaldehyde serves as a valuable intermediate for synthesizing linearly and angularly substituted pyrano[3,2-g]chromenes by further reacting it with carbon and nitrogen nucleophiles. [, , , ]
A: Yes, this compound can undergo Mannich reactions with formaldehyde and secondary amines. [, ] Interestingly, the reaction occurs on the aromatic ring rather than at the acetyl groups, forming Mannich bases.
A: Claisen rearrangements have been studied extensively with this compound bisallyl ethers. [, ] This reaction leads to the formation of various products through [, ] sigmatropic rearrangements of the allyl group, followed by potential [, ] hydrogen or acetyl shifts. Notably, the potential for acetyl group loss, possibly as a cation, is a significant observation in these reactions.
ANone: this compound is a versatile precursor for synthesizing various multidentate ligands suitable for complexation with metal ions. Researchers have used it to create:
- Schiff base ligands: Condensing this compound with amines like ethylamine [], amino acids [], and substituted anilines [, , ] generates diverse Schiff base ligands with varying denticity and donor atom sets (N2O2, N2O4).
- Hydrazone ligands: Reacting this compound with hydrazides like thiosemicarbazide and semicarbazide creates bis(thiosemicarbazone) and bis(semicarbazone) ligands, offering SNO or ONO coordinating sites for metal binding. [, ]
A: Cobalt complexes formed with bis(thiosemicarbazone) ligands derived from this compound exhibit a unique characteristic: they exist as dimeric Co(II)/Co(III) mixed-valence complexes. [] This unusual feature arises from the tendency of sulfur to form bridges, resulting in structures with side-by-side Co(II) and Co(III) ions. The Co(III) ions adopt a low-spin octahedral geometry, while the Co(II) ions exhibit a high-spin square planar geometry.
ANone: this compound and its derivatives have been investigated for various biological activities, including:
- Antimicrobial activity: Several studies have explored the antimicrobial potential of this compound derivatives, particularly against Gram-positive and Gram-negative bacteria and fungi. [, , , , , , , ] These compounds exhibit varying degrees of efficacy against different microbial strains.
- Anti-colon cancer activity: Some metal complexes of this compound derivatives have demonstrated promising anti-colon cancer activity in vitro against the HCT-116 cell line. [] The silver(I) and cobalt(II) complexes, in particular, showed significant potency and selectivity.
- Antioxidant activity: Certain metal complexes of this compound-based Schiff bases have also been evaluated for their antioxidant potential. [] These studies highlight the potential of these compounds for mitigating oxidative stress-related conditions.
ANone: The diverse biological activities exhibited by this compound and its derivatives make them attractive candidates for drug discovery, particularly in areas like:
A: Yes, computational chemistry and modeling have played a role in understanding the properties and behavior of this compound and its derivatives. [, , ] Researchers have used density functional theory (DFT) calculations to:
- Predict molecular geometries and vibrational frequencies: DFT calculations have been used to determine the optimized geometries of this compound and its derivatives, providing insights into their structural features and comparing theoretical predictions with experimental observations. []
- Investigate electronic properties: Researchers have employed DFT calculations to calculate the HOMO-LUMO energy gaps of these compounds, providing information about their chemical reactivity and stability. []
- Perform molecular docking studies: Molecular docking simulations have been used to explore the binding interactions of this compound derivatives with biological targets like DNA and enzymes, offering insights into their potential mechanisms of action. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)
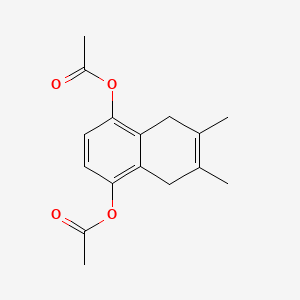
![Acetic acid [2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] ester](/img/structure/B1214023.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1214024.png)
![4-tert-butyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1214029.png)

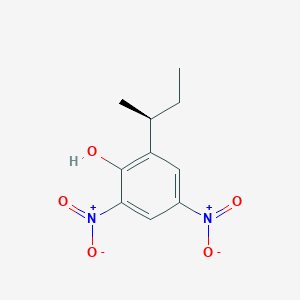
![(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1214033.png)


